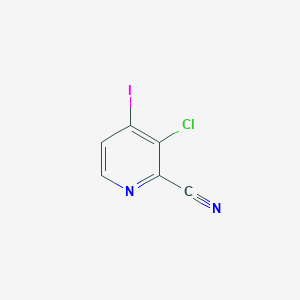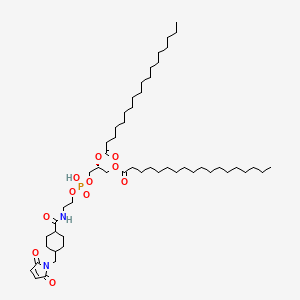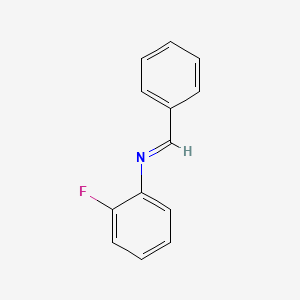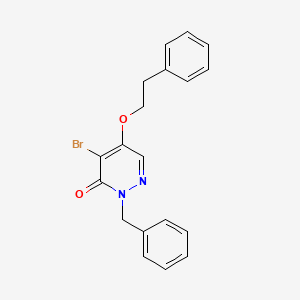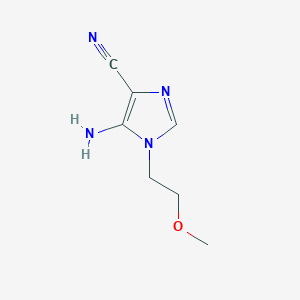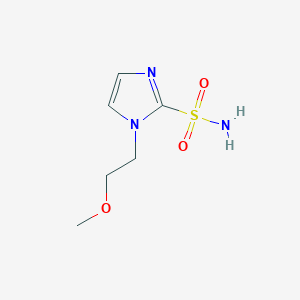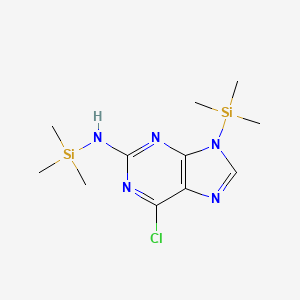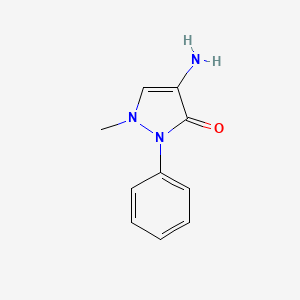
2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” is a complex organic compound that features a combination of purine and naphthalene structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine and naphthalene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Purine derivatives: Starting materials for the purine moiety.
Naphthalene derivatives: Starting materials for the naphthalene moiety.
Coupling agents: Such as EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: To enhance reaction rates.
Solvents: Suitable for dissolving reactants and intermediates.
Purification techniques: Such as chromatography and recrystallization.
化学反应分析
Types of Reactions
“4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as PCC or KMnO4.
Reducing agents: Such as NaBH4 or LiAlH4.
Substitution reagents: Such as halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism by which “4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids.
相似化合物的比较
Similar Compounds
Adenosine derivatives: Similar purine structure.
Naphthoquinone derivatives: Similar naphthalene structure.
Uniqueness
“4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” is unique due to its combination of purine and naphthalene moieties, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
671782-38-0 |
|---|---|
分子式 |
C20H17N5O5 |
分子量 |
407.4 g/mol |
IUPAC 名称 |
4-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C20H17N5O5/c26-7-15-13(27)6-16(30-15)25-9-23-17-19(21-8-22-20(17)25)24-12-5-14(28)18(29)11-4-2-1-3-10(11)12/h1-5,8-9,13,15-16,26-27H,6-7H2,(H,21,22,24)/t13-,15+,16+/m0/s1 |
InChI 键 |
DFLFJKPSQUWEHP-NUEKZKHPSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4=CC(=O)C(=O)C5=CC=CC=C54)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4=CC(=O)C(=O)C5=CC=CC=C54)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


